molecular formula C16H16O2 B8598772 4-(Benzyloxy)-3-ethylbenzaldehyde

4-(Benzyloxy)-3-ethylbenzaldehyde

Cat. No.: B8598772
M. Wt: 240.30 g/mol
InChI Key: AXNLSYGJMLZUFT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-ethylbenzaldehyde is a benzaldehyde derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position (C4) and an ethyl group (-CH₂CH₃) at the meta position (C3) of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials. Its synthesis typically involves alkylation of phenolic precursors, as demonstrated in the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., NaHCO₃ in acetonitrile) to introduce the benzyloxy group, followed by further alkylation to attach the ethyl substituent . The compound’s reactivity is influenced by the electron-donating benzyloxy and ethyl groups, which modulate its electrophilicity and stability in subsequent reactions.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-ethyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O2/c1-2-15-10-14(11-17)8-9-16(15)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

AXNLSYGJMLZUFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethyl and methoxy groups enhance electron density at the aldehyde group, favoring nucleophilic additions. In contrast, nitro groups reduce reactivity at the aldehyde due to electron withdrawal .
  • Steric Effects : Bulky substituents like phenethoxy (in 4-(Benzyloxy)-3-phenethoxybenzaldehyde) may hinder reactions at the aldehyde or adjacent positions, as seen in the synthesis of YOK-1204 .

Physicochemical Properties

  • Spectroscopic Data : IR spectra of 4-(benzyloxy)-3-methoxybenzaldehyde show characteristic aldehyde C=O stretches at ~1700 cm⁻¹, with benzyloxy C-O-C peaks at ~1250 cm⁻¹ . Ethyl substituents would introduce additional C-H stretches (~2900 cm⁻¹).

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